Carnitine acetyltransferase is an enzyme that plays a crucial role in cellular energy metabolism, specifically in the transport and metabolism of fatty acids. It catalyzes the reversible transfer of an acetyl group from acetyl-CoA to carnitine, producing CoA and O-acetylcarnitine as products. This reaction is vital for the proper functioning of metabolic pathways, particularly those involved in the β-oxidation of fatty acids within mitochondria .
The carnitine acetyltransferase enzyme is encoded by the CRAT gene. This gene exhibits alternative splicing, leading to different isoforms that localize in various cellular compartments, including mitochondria and peroxisomes . The enzyme is ubiquitous, found in many tissues, particularly those with high energy demands such as the heart and skeletal muscle.
Carnitine acetyltransferase can be synthesized through recombinant DNA technology, which involves cloning the CRAT gene into an appropriate vector and expressing it in host cells such as bacteria or yeast. This method allows for large-scale production of the enzyme for research and therapeutic applications.
The expression system typically used includes Escherichia coli or Saccharomyces cerevisiae, where the CRAT gene is inserted into a plasmid containing a promoter suitable for high-level expression. After transformation, the cells are cultured under conditions that induce protein expression. The enzyme can then be purified using affinity chromatography techniques that exploit its unique binding properties with substrates like carnitine or coenzyme A .
The structure of carnitine acetyltransferase consists of two main domains: an N-terminal domain and a C-terminal domain. Each domain contains a mix of α-helices and β-strands, contributing to a central active site tunnel where substrate binding occurs . The enzyme typically exists as a monomer, which is unusual compared to other members of its family that often form oligomers.
The crystal structure has been resolved at a resolution of approximately 1.6 Å, revealing key structural features such as the active site located at the interface between the two domains. The catalytic histidine residue (His343) plays a critical role in the enzyme's mechanism by facilitating substrate interaction .
Carnitine acetyltransferase catalyzes the following reaction:
This reaction is reversible and does not depend on the order of substrate binding . The enzyme can also catalyze hydrolysis reactions involving either substrate if one is absent, allowing water to act as an acceptor for the acetyl group .
The active site accommodates both substrates in a specific orientation that facilitates the transfer of the acetyl group. The His343 residue acts as a base to deprotonate either substrate's hydroxyl group, enabling nucleophilic attack on the carbonyl carbon of the acetyl group .
The mechanism involves several steps:
This process highlights the enzyme's specificity and efficiency in facilitating acyl group transfers essential for fatty acid metabolism .
Kinetic studies indicate that carnitine acetyltransferase exhibits Michaelis-Menten kinetics with distinct Km values for its substrates, reflecting its catalytic efficiency under physiological conditions .
Carnitine acetyltransferase has an approximate molecular weight of 70 kDa and is generally soluble in aqueous solutions due to its hydrophilic nature. Its stability can be influenced by factors such as temperature and pH, with optimal activity typically observed around physiological conditions (pH 7.4) and moderate temperatures.
The enzyme's activity is sensitive to various inhibitors and activators, which can modulate its function in metabolic pathways. Understanding these interactions is crucial for potential therapeutic applications targeting metabolic disorders .
Carnitine acetyltransferase has significant implications in both basic research and clinical settings:
Carnitine acetyltransferase (CRAT; EC 2.3.1.7) is a monomeric enzyme comprising two structurally homologous α/β domains (N-terminal and C-terminal), each containing ~600 amino acids. Despite limited sequence identity (4%), both domains share a similar backbone fold with chloramphenicol acetyltransferase and dihydrolipoyl transacetylase. The domains form a central tunnel housing the active site [1] [6] [7].
The N-domain features an eight-stranded β-sheet flanked by eight α-helices, while the C-domain contains a six-stranded β-sheet and eleven α-helices. This arrangement creates substrate channels penetrating 15–18 Å into the protein core. Structural conservation enables acyl-group transfer across the carnitine acyltransferase family [6] [10].
His343 serves as the catalytic residue positioned at the domain interface. Its side chain adopts an unusual conformation, with the δ1 nitrogen hydrogen-bonded to a backbone carbonyl. This residue facilitates nucleophilic attack during acyl transfer via hydrogen bonding with both substrates:
CoA Binding: CoA binds linearly with its pantothenic arm terminating near His343. Key interactions include:
Carnitine Binding: Carnitine adopts a folded conformation with its hydroxyl group oriented toward His343. Stereospecificity is strict—only the 3R-hydroxy stereoisomer reacts. The trimethylammonium group stabilizes reaction intermediates via charge interaction (substrate-assisted catalysis), as analogs lacking this group bind but fail to react [4] [7] [10].
Table 1: Key Structural Features of CRAT
| Feature | N-Domain | C-Domain | Functional Significance |
|---|---|---|---|
| Secondary Structure | 8 β-strands + 8 α-helices | 6 β-strands + 11 α-helices | Shared fold enables substrate channel formation |
| Catalytic Residue | - | His343 | Nucleophilic activation of substrates |
| CoA Binding Site | - | Lys419, Lys423, Asp430, Glu453 | Anchors CoA pantothenate and phosphate groups |
| Carnitine Specificity | Partial exposure to solvent | His343 interaction | Stereospecific binding via 3-OH positioning |
Alternative splicing of the CRAT gene yields three isoforms:
Table 2: Evolutionary Conservation of CRAT Orthologs
| Species | Sequence Identity (vs. Human) | Functional Divergence |
|---|---|---|
| Mus musculus (mouse) | 86% | Identical substrate specificity |
| Rattus norvegicus (rat) | 85% | Enhanced peroxisomal expression in liver |
| Saccharomyces cerevisiae (yeast) | 62% | Lacks alternative splicing isoforms |
| Arabidopsis thaliana (plant) | 58% | Dual mitochondrial/peroxisomal targeting |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1